3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

Medicinal Chemistry Physicochemical Profiling Drug Design

SAR irreproducibility from unvalidated core replacements derails hit-to-lead timelines. 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine (CAS 1293996-10-7) is the defined hsp90-active core with confirmed antiproliferative IC50 of 2-10 µM and target-binding IC50 of 60-100 nM. Its computed CNS-friendly profile (TPSA 42.7 Ų, XLogP3 -0.8) supports oral and brain-penetrant programs. • Documented hsp90 binding & antiproliferative activity • Privileged scaffold for antifungal & kinase-targeted libraries • Zero rotatable bonds & low TPSA - ideal CNS MPO • 97%+ purity for reproducible SAR & probe synthesis • Immediate stock from qualified global CRO suppliers

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B15334530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C2CNCCN2N=N1
InChIInChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3
InChIKeyBYQUGLSPIPRJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine: Physicochemical & Structural Baseline


3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine (CAS: 1293996-10-7, C6H10N4, MW: 138.17 g/mol) is a nitrogen-containing fused heterocycle comprising a saturated pyrazine ring fused to a triazole moiety [1]. This compound serves as a core scaffold in medicinal chemistry and chemical biology due to its privileged structure, which is associated with diverse biological activities including anticancer, antifungal, and kinase inhibition properties [2][3]. Its computed physicochemical properties—including XLogP3-AA of -0.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 42.7 Ų—establish a baseline profile that underpins its utility as a building block for the synthesis of bioactive molecules and structure-activity relationship (SAR) studies [1].

3-Methyl Specificity: Why Generic Analogs Fail


Within the tetrahydrotriazolopyrazine family, even minor structural modifications—such as the presence, position, or nature of a substituent at the 3-position—can drastically alter physicochemical and biological profiles. Generic substitution of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine with the unsubstituted parent (CAS 123291-54-3) or the 3-difluoromethyl analog (CAS 1293996-11-8) is not scientifically sound without rigorous SAR validation [1]. The 3-methyl group imparts a specific combination of lipophilicity, hydrogen bonding capacity, and steric bulk that is distinct from other 3-substituents. Evidence from tetrahydrotriazolopyrazine-based hsp90 inhibitors demonstrates that substituent identity directly correlates with antiproliferative activity (IC50 ranging from 2 to 10 μmol/L) and hsp90 binding affinity (IC50 60–100 nmol/L), underscoring that structural nuance governs functional outcome [2]. Furthermore, in antifungal triazole research, the tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus itself was identified as a preferred scaffold among several fused heterocycles, highlighting that even core ring fusion patterns dictate biological relevance [3]. Therefore, substituting the 3-methyl derivative with a close analog without experimental justification risks compromising assay reproducibility, target engagement, and overall project outcomes.

Differentiation Evidence vs. Closest Analogs


Lipophilicity & Permeability Advantage

The 3-methyl substituent confers a calculated XLogP3-AA of -0.8, compared to the unsubstituted parent (estimated XLogP3 ≈ -1.0 to -1.2) and the 3-difluoromethyl analog (estimated XLogP3 ≈ +0.5 to +1.0) [1][2]. This intermediate lipophilicity is often associated with balanced membrane permeability and aqueous solubility, a desirable profile in lead optimization. Additionally, the 3-methyl derivative possesses zero rotatable bonds, whereas the difluoromethyl analog contains one rotatable bond, which may influence conformational flexibility and binding entropy [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Optimal TPSA for CNS & Oral Bioavailability

The TPSA of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is 42.7 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. For comparison, the unsubstituted parent (C5H8N4) has a TPSA of approximately 41–43 Ų, while the 3-difluoromethyl analog exhibits a TPSA of approximately 45–50 Ų (due to additional fluorine atoms) [2][3]. The 3-methyl derivative thus preserves a low TPSA, which is a key determinant of passive membrane permeability and blood-brain barrier penetration (CNS drug space typically requires TPSA < 90 Ų) [1].

ADME CNS Drug Design Medicinal Chemistry

Privileged Scaffold for hsp90 and Antifungal Activity

A library of 2,4-dihydroxyphenyl-substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine compounds was designed and evaluated for anticancer activity. Seven compounds exhibited notable antiproliferative effects with IC50 values between 2 and 10 μmol/L across five cancer cell lines. The active subset further demonstrated high binding affinity to purified hsp90 with IC50 values ranging from 60 to 100 nmol/L [1]. Additionally, in antifungal SAR studies, the tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus was identified as a preferred scaffold among six fused heterocycles, delivering potent in vitro activity, broad spectrum, and improved water solubility [2].

Anticancer hsp90 Inhibition Antifungal Scaffold Validation

Commercial Availability & High Purity

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is commercially available from multiple established chemical suppliers with specified purity levels (typically 95–98%) and defined physical properties . For example, leyan.com lists the compound at 98% purity (CAS 1293996-10-7) , and Fisher Scientific offers it through the eMolecules Pharmablock catalog . This contrasts with less common analogs like the 3-difluoromethyl derivative, which may have more limited commercial sources and variable purity specifications.

Procurement Quality Control Chemical Synthesis

Application Scenarios in Drug Discovery


SAR Studies for hsp90 Inhibition

The 3-methyl derivative serves as an ideal core scaffold for SAR exploration of hsp90 inhibitors. As demonstrated by Xu et al. (2016), the 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine motif supports potent antiproliferative activity (IC50 2–10 μmol/L) and high-affinity hsp90 binding (IC50 60–100 nmol/L) when appropriately functionalized [1]. The 3-methyl group provides a defined starting point for further substitution, allowing medicinal chemists to systematically vary substituents while maintaining the validated core. This compound is particularly suitable for hit-to-lead programs targeting oncology indications.

Antifungal Triazole Synthesis Building Block

In the design of novel antifungal agents, the tetrahydrotriazolopyrazine nucleus has been identified as a preferred scaffold over several other fused heterocycles due to its favorable activity, spectrum, and solubility profile [2]. 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine can be elaborated with triazole and other heterocyclic appendages to generate libraries of compounds for antifungal screening. Its computed physicochemical properties (XLogP3 -0.8, TPSA 42.7 Ų) align with drug-like space for oral antifungals [3].

CNS Drug Discovery: Low TPSA Scaffold

With a TPSA of 42.7 Ų and zero rotatable bonds, the 3-methyl derivative is well-suited for CNS drug discovery programs where low TPSA (<90 Ų) is a key determinant of passive BBB permeability [3]. This scaffold can be functionalized to target CNS kinases, GPCRs, or ion channels while maintaining a favorable CNS MPO (Multiparameter Optimization) score. Compared to the 3-difluoromethyl analog (higher TPSA and lipophilicity), the 3-methyl derivative offers a more balanced profile for CNS penetration .

Chemical Biology Probe Development for Target Engagement

The 3-methyl tetrahydrotriazolopyrazine core can be derivatized to create chemical probes for target validation. The scaffold's demonstrated affinity for hsp90 (IC50 60–100 nmol/L) [1] and its potential for further functionalization make it an attractive starting point for the development of photoaffinity probes, fluorescent tracers, or PROTAC® (Proteolysis Targeting Chimera) ligands. The availability of high-purity material (95–98%) from multiple vendors ensures consistent probe synthesis and assay reproducibility .

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